

# A Comparative Guide to GSK126 (Cabotegravir) for HIV Pre-Exposure Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GSK126** (long-acting injectable cabotegravir) with oral pre-exposure prophylaxis (PrEP) alternatives, focusing on clinical trial results, limitations, and experimental protocols. All quantitative data is summarized for direct comparison, and key biological and experimental workflows are visualized.

# **Executive Summary**

**GSK126**, marketed as Apretude, is a long-acting injectable integrase strand transfer inhibitor (INSTI) for HIV pre-exposure prophylaxis. Clinical trials have demonstrated its superiority in preventing HIV acquisition compared to daily oral tenofovir-based regimens.[1][2][3] This guide delves into the pivotal clinical trial data, outlines the practical limitations of **GSK126**, and provides detailed experimental protocols from the key studies to inform research and development in HIV prevention.

# **Comparative Clinical Trial Data**

The following tables summarize the efficacy and safety data from the pivotal HPTN 083 and HPTN 084 clinical trials for **GSK126** (Cabotegravir), and data for the oral PrEP alternatives, Truvada (emtricitabine/tenofovir disoproxil fumarate) and Descovy (emtricitabine/tenofovir alafenamide).

# **Efficacy Data**



| Drug                         | Clinical Trial | Participant<br>Population                                                | Incidence<br>Rate (per<br>100 person-<br>years) | Hazard<br>Ratio (95%<br>CI)        | Key Finding                             |
|------------------------------|----------------|--------------------------------------------------------------------------|-------------------------------------------------|------------------------------------|-----------------------------------------|
| GSK126<br>(Cabotegravir<br>) | HPTN 083       | Cisgender<br>men and<br>transgender<br>women who<br>have sex with<br>men | 0.37                                            | 0.31 (0.16–<br>0.58)               | Superior to<br>daily oral<br>TDF/FTC[1] |
| TDF/FTC<br>(Truvada)         | HPTN 083       | Cisgender<br>men and<br>transgender<br>women who<br>have sex with<br>men | 1.22                                            | -                                  | Comparator                              |
| GSK126<br>(Cabotegravir<br>) | HPTN 084       | Cisgender<br>women                                                       | 0.15                                            | 0.10 (0.04–<br>0.27)               | Superior to daily oral TDF/FTC[3]       |
| TDF/FTC<br>(Truvada)         | HPTN 084       | Cisgender<br>women                                                       | 1.85                                            | -                                  | Comparator                              |
| TAF/FTC<br>(Descovy)         | DISCOVER       | Men who have sex with men and transgender women                          | 0.16                                            | 0.47 (0.19-<br>1.15) vs<br>TDF/FTC | Non-inferior<br>to<br>TDF/FTC[4]        |
| TDF/FTC<br>(Truvada)         | DISCOVER       | Men who have sex with men and transgender women                          | 0.34                                            | -                                  | Comparator                              |

# **Safety Data: Adverse Events of Interest**



| Adverse Event                     | GSK126<br>(Cabotegravir)                     | TDF/FTC (Truvada)                    | TAF/FTC (Descovy)                           |
|-----------------------------------|----------------------------------------------|--------------------------------------|---------------------------------------------|
| Injection Site<br>Reactions       | HPTN 083:<br>81.4%HPTN 084:<br>38%[5]        | HPTN 083: 31.3% (placebo injection)  | N/A (oral)                                  |
| Nausea                            | HPTN 083/084:<br>Similar rates to<br>TDF/FTC | TDF2 Study: 11.1%[6]                 | DISCOVER Trial:<br>Similar to TDF/FTC       |
| Diarrhea                          | HPTN 083/084:<br>Similar rates to<br>TDF/FTC | -                                    | DISCOVER Trial:<br>Similar to TDF/FTC       |
| Headache                          | HPTN 083/084:<br>Similar rates to<br>TDF/FTC | PrEP Trials: >2%[7]                  | DISCOVER Trial:<br>Similar to TDF/FTC       |
| Weight Gain (Mean)                | HPTN 083: 1.23<br>kg/year [8]                | HPTN 083: 0.37<br>kg/year [8]        | DISCOVER Trial: +1.7<br>kg at week 96[9]    |
| Decreased Bone<br>Mineral Density | Not a significant concern                    | Associated with bone density loss[9] | Less impact on bone density than TDF/FTC[9] |
| Renal Events                      | Not a significant concern                    | Associated with renal toxicity       | Less impact on renal safety than TDF/FTC[9] |

# **Limitations of GSK126 (Cabotegravir)**

Despite its high efficacy, **GSK126** has several limitations that must be considered in clinical practice and future drug development:

• Injection Site Reactions (ISRs): The most common adverse events are ISRs, including pain, tenderness, and nodules at the injection site.[8] While most are mild to moderate and decrease over time, they can be a significant consideration for some individuals.



- Integrase Inhibitor (INSTI) Resistance: There is a risk of developing resistance to INSTIs, including cabotegravir, in individuals who acquire HIV while receiving PrEP or who have undiagnosed HIV at the time of initiation.[10] This is a critical concern as it can limit future treatment options.
- Delayed HIV Diagnosis: Cabotegravir can suppress HIV RNA levels, potentially leading to a
  delay in the detection of breakthrough infections when using standard antibody-based HIV
  tests.[10] This necessitates the use of HIV RNA testing for monitoring.
- Pharmacokinetic (PK) Tail: After the final injection, cabotegravir concentrations decrease slowly over a long period, known as the PK tail.[11] During this time, drug levels may be insufficient to provide complete protection but could still be high enough to select for drugresistant virus if an individual acquires HIV.
- Logistical Challenges: As an injectable administered by a healthcare professional every two
  months, GSK126 requires regular clinic visits, which can be a barrier for some individuals.
- Use in Specific Populations: Data on the use of cabotegravir in pregnant or breastfeeding individuals is limited.[12] Additionally, its effectiveness has not been evaluated in individuals at risk of HIV-1 from receptive vaginal sex.[9]

## **Experimental Protocols**

The pivotal clinical trials for **GSK126** were HPTN 083 and HPTN 084. Below are the key aspects of their methodologies.

## HPTN 083 & HPTN 084: Study Design

- Phase: Phase 2b/3 (HPTN 083) and Phase 3 (HPTN 084)
- Design: Randomized, double-blind, double-dummy, active-controlled, superiority trials.
- Population:
  - HPTN 083: HIV-uninfected cisgender men and transgender women who have sex with men at high risk for HIV infection.[1]



HPTN 084: HIV-uninfected cisgender women at high risk for HIV infection in sub-Saharan
 Africa.[5]

#### Intervention Arms:

- Cabotegravir Arm: Oral cabotegravir (30 mg) daily for 5 weeks, followed by intramuscular injections of cabotegravir (600 mg) every 8 weeks, plus a daily oral placebo.
- TDF/FTC Arm: Daily oral emtricitabine 200 mg/tenofovir disoproxil fumarate 300 mg
   (Truvada), plus a placebo injection every 8 weeks.
- Primary Endpoints:
  - Efficacy: Incident HIV infection.
  - Safety: Occurrence of Grade 2 or higher adverse events.[5]
- · Key Procedures:
  - Regular HIV testing, including HIV RNA testing.
  - Monitoring for adverse events.
  - Assessment of adherence to the oral medication through plasma drug level measurements in a subset of participants.

# Visualizations HIV Integrase Inhibition by Cabotegravir





Click to download full resolution via product page

Caption: Mechanism of action of GSK126 (cabotegravir) in inhibiting HIV replication.

### **HPTN 083/084 Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Simplified workflow of the HPTN 083 and HPTN 084 clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. apretudehcp.com [apretudehcp.com]
- 2. icap.columbia.edu [icap.columbia.edu]
- 3. apretudehcp.com [apretudehcp.com]
- 4. DESCOVY Efficacy Data | HCP [descovyhcp.com]
- 5. Cabotegravir for the prevention of HIV-1 in women: results from HPTN 084, a phase 3, randomised clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. fda.gov [fda.gov]
- 8. knowledgehub.health.gov.za [knowledgehub.health.gov.za]
- 9. gilead.com [gilead.com]
- 10. Safety and efficacy of long-acting injectable cabotegravir as preexposure prophylaxis to prevent HIV acquisition PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Guidelines on Long-Acting Injectable Cabotegravir for HIV Prevention NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to GSK126 (Cabotegravir) for HIV Pre-Exposure Prophylaxis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607758#clinical-trial-results-and-limitations-of-gsk126]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com